4-Oxo-4-piperazin-1-yl-butyric acid 4-Oxo-4-piperazin-1-yl-butyric acid
Brand Name: Vulcanchem
CAS No.: 72547-43-4
VCID: VC21504705
InChI: InChI=1S/C8H14N2O3/c11-7(1-2-8(12)13)10-5-3-9-4-6-10/h9H,1-6H2,(H,12,13)
SMILES: C1CN(CCN1)C(=O)CCC(=O)O
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21g/mol

4-Oxo-4-piperazin-1-yl-butyric acid

CAS No.: 72547-43-4

Cat. No.: VC21504705

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-4-piperazin-1-yl-butyric acid - 72547-43-4

Specification

CAS No. 72547-43-4
Molecular Formula C8H14N2O3
Molecular Weight 186.21g/mol
IUPAC Name 4-oxo-4-piperazin-1-ylbutanoic acid
Standard InChI InChI=1S/C8H14N2O3/c11-7(1-2-8(12)13)10-5-3-9-4-6-10/h9H,1-6H2,(H,12,13)
Standard InChI Key XBPFUNIGMQMISX-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)CCC(=O)O
Canonical SMILES C1CN(CC[NH2+]1)C(=O)CCC(=O)[O-]

Introduction

Chemical Identity and Structural Composition

Basic Identification

4-Oxo-4-piperazin-1-yl-butyric acid is identified by the CAS Registry Number 72547-43-4, providing a unique identifier within chemical databases and literature . The compound possesses the molecular formula C₈H₁₄N₂O₃, highlighting its composition of carbon, hydrogen, nitrogen, and oxygen atoms . This specific atomic arrangement contributes to its distinctive chemical behavior and potential applications in various chemical processes.

Structural Features and Representation

The compound's core structure consists of a piperazine ring connected to a butyric acid chain through an amide bond. The piperazine component provides a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4, while the butyric acid component contributes a carboxylic acid functional group connected via a carbonyl linkage . This arrangement creates a molecule with multiple reactive centers and functional groups that determine its chemical behavior.

Molecular Descriptors

The molecular weight of 4-Oxo-4-piperazin-1-yl-butyric acid is calculated to be 186.20800 g/mol, which is consistent with its molecular formula and structural arrangement . The exact mass is reported to be 186.10000, reflecting the precise atomic composition without accounting for isotopic variations . Additionally, the compound has a Polar Surface Area (PSA) of 69.64000, which provides insight into its potential membrane permeability and bioavailability characteristics .

Physical Properties and Characteristics

Physical State and Appearance

Based on its chemical structure and related compounds, 4-Oxo-4-piperazin-1-yl-butyric acid likely exists as a crystalline solid at standard temperature and pressure, though specific documentation of its physical appearance is limited in the available literature. The compound's physical state plays an important role in its handling, storage, and application in research and industrial contexts.

Comparative Analysis with Related Compounds

It is important to distinguish 4-Oxo-4-piperazin-1-yl-butyric acid from the structurally similar but distinct compound 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid. The latter contains an additional carbonyl group in the piperazine ring, resulting in different chemical and physical properties . This distinction is reflected in their different molecular formulas (C₈H₁₄N₂O₃ versus C₈H₁₂N₂O₄) and molecular weights (186.21 g/mol versus 200.19 g/mol) .

Chemical Reactivity and Functionality

Functional Group Analysis

The molecule contains several key functional groups that define its chemical behavior:

  • A piperazine ring with secondary and tertiary amine functionalities

  • An amide linkage between the piperazine and butyric acid components

  • A terminal carboxylic acid group

These functional groups provide multiple sites for potential chemical reactions, including acid-base interactions, nucleophilic substitutions, and coordination with metal ions . The presence of both basic nitrogen atoms and acidic carboxylic groups creates an interesting amphoteric profile.

Analytical Identification and Characterization

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features that could be used for identification and purity assessment:

  • Infrared (IR) spectroscopy would show distinctive absorption bands for the carboxylic acid (~3300-2500 cm⁻¹, broad), carbonyl groups (~1700-1640 cm⁻¹), and C-N stretching (~1200-1020 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR) would display characteristic chemical shifts for the piperazine ring protons and the methylene protons of the butyric acid chain

  • Mass spectrometry would show a molecular ion peak consistent with its molecular weight and fragmentation patterns characteristic of piperazine-containing compounds

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) could be employed for separation and quantification purposes. The compound's polarity, due to its carboxylic acid group and basic nitrogen atoms, would influence its retention time and separation characteristics on different stationary phases.

Applications and Significance

Comparison with Structurally Related Compounds

The table below compares 4-Oxo-4-piperazin-1-yl-butyric acid with related compounds identified in the search results:

Property4-Oxo-4-piperazin-1-yl-butyric acid4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid4-(4-SEC-BUTYL-PIPERAZIN-1-YL)-4-OXO-BUTYRIC ACID
CAS Number72547-43-4590380-54-4705943-51-7
Molecular FormulaC₈H₁₄N₂O₃C₈H₁₂N₂O₄C₁₂H₂₂N₂O₃
Molecular Weight (g/mol)186.21200.19242.32
Structural DistinctionBasic piperazine ringAdditional carbonyl in piperazine ringAdditional sec-butyl substituent on piperazine
PSA69.6486.7160.85

This comparison illustrates how subtle structural modifications can lead to significant changes in physical and chemical properties, potentially influencing biological activity and chemical reactivity .

Research Context and Literature Findings

Structure-Activity Relationship Considerations

The structural features of 4-Oxo-4-piperazin-1-yl-butyric acid position it within a broader context of piperazine-containing compounds, many of which have found applications in medicinal chemistry and pharmaceutical research. The piperazine ring is a common pharmacophore in various bioactive molecules, while the carboxylic acid functionality provides opportunities for further derivatization and potential interaction with biological targets .

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